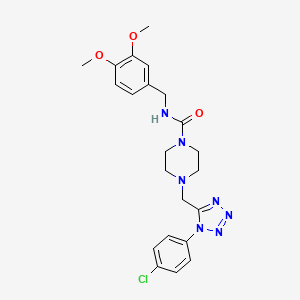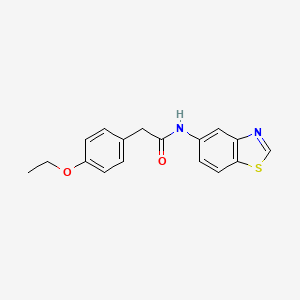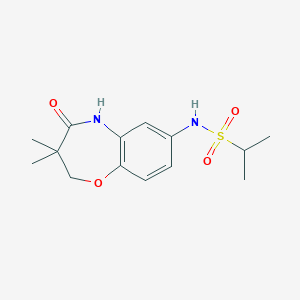![molecular formula C13H15F3N2O B2727210 4,4-Difluoro-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide CAS No. 2329252-28-8](/img/structure/B2727210.png)
4,4-Difluoro-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Difluoro-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide is a fluorinated piperidine derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzylamine and 4,4-difluoropiperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in large-scale production.
化学反応の分析
Types of Reactions
4,4-Difluoro-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of fluorinated derivatives.
科学的研究の応用
4,4-Difluoro-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving fluorinated analogs of biologically active molecules to understand their interactions with biological targets.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4,4-Difluoro-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to these targets, potentially leading to increased biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4,4-Difluoropiperidine hydrochloride: A related compound used as an intermediate in pharmaceutical synthesis.
4,4-Difluoro-1-methylpiperidine: Another fluorinated piperidine derivative with similar applications.
Uniqueness
4,4-Difluoro-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its metabolic stability and binding affinity, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
4,4-difluoro-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c14-11-3-1-10(2-4-11)9-17-12(19)18-7-5-13(15,16)6-8-18/h1-4H,5-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAPJVZRPCOBQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide](/img/structure/B2727128.png)
![2-Imidazo[1,5-a]pyridin-1-ylacetic acid](/img/structure/B2727129.png)
![N-benzyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2727130.png)
![tert-butyl (2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate](/img/structure/B2727132.png)
![ethyl 2-(4-((4-chlorophenyl)sulfonyl)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2727135.png)

![(E)-ethyl 2-(5,6-dimethoxy-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2727138.png)
![N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide](/img/structure/B2727139.png)
![[4-(1,1-Difluoroethyl)phenyl]methanesulfonyl chloride](/img/structure/B2727141.png)

![6-Methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2727144.png)
![Methyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2727146.png)


